2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
Nuclear Magnetic Resonance (NMR)
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c12-10-14-15-11(20-10)19-4-9(16)13-6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEYIDDDKFLBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365432 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301335-14-8 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide generally follows a two-step approach:
- Synthesis of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate
- Nucleophilic substitution reaction of the thiol with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
This approach leverages the nucleophilicity of the thiol group on the thiadiazole ring to displace the chlorine atom in the chloroacetamide, forming the thioether linkage characteristic of the target compound.
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol Intermediate
The 5-amino-1,3,4-thiadiazole-2-thiol core is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and carbon disulfide under basic conditions:
- Step 1: Reaction of appropriate aryl or alkyl thiosemicarbazides with potassium hydroxide and carbon disulfide in ethanol under reflux conditions leads to ring closure forming the 1,3,4-thiadiazole-2-thiol structure.
- Step 2: The resulting thiadiazole-2-thiol is isolated by acidification and crystallization.
This method is widely reported in the literature for synthesizing 5-amino-1,3,4-thiadiazole derivatives, providing a high-yield and pure intermediate suitable for further functionalization.
Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
The chloroacetamide derivative bearing the 1,3-benzodioxol-5-yl moiety is prepared by:
- Acylation of 1,3-benzodioxol-5-ylmethylamine (or a related amine) with chloroacetyl chloride under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
- The product is purified by crystallization or chromatography.
This intermediate serves as the electrophilic partner in the subsequent substitution reaction with the thiol.
Final Coupling: Formation of the Thioether Linkage
The key step in the preparation of this compound is the nucleophilic substitution of the chlorine atom in N-(1,3-benzodioxol-5-yl)-2-chloroacetamide by the thiol group of the 5-amino-1,3,4-thiadiazole-2-thiol:
- Reaction Conditions:
- The thiol and chloroacetamide are mixed in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
- Potassium carbonate is added as a base to deprotonate the thiol, enhancing its nucleophilicity.
- The reaction is stirred at room temperature or slightly elevated temperature (e.g., 8 hours at room temperature).
- Workup:
- The reaction mixture is filtered to remove inorganic salts.
- The crude product is purified by recrystallization from ethanol or by chromatographic techniques.
This method has been demonstrated to yield the target compound in good to excellent yields (typically above 85%) with high purity.
Representative Experimental Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Cyclization to 5-amino-1,3,4-thiadiazole-2-thiol | Thiosemicarbazide + CS2 + KOH, reflux in ethanol, acidification | High (80-95%) | Formation of thiadiazole ring confirmed by NMR, IR |
| 2. Preparation of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | 1,3-benzodioxol-5-ylmethylamine + chloroacetyl chloride, base, low temp | Moderate to high (70-90%) | Purified by crystallization |
| 3. Coupling reaction | Thiol + chloroacetamide + K2CO3, acetone, rt, 8h | 85-92% | Product confirmed by 1H-NMR, 13C-NMR, MS |
Analytical Characterization
The final compound and intermediates are characterized by:
- Infrared Spectroscopy (IR): Identification of characteristic amide C=O stretching (~1650 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹), and thiadiazole ring vibrations.
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$-NMR shows signals corresponding to aromatic protons of the benzodioxolyl group, methylene protons adjacent to sulfur (S-CH2), and amide NH protons.
- $$^{13}C$$-NMR confirms carbonyl carbons, aromatic carbons, and methylene carbons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis: Confirms the empirical formula matching the theoretical composition.
These confirm the successful synthesis and purity of the compound.
Alternative Synthetic Routes and Industrial Considerations
- Patent literature describes alternative methods for preparing 5-amino-thiadiazole derivatives involving cyclization of amidoximes with methylthiocyanate (MSCN) and acyl halides, but these often involve hazardous reagents and multi-step processes less suitable for scale-up.
- The described nucleophilic substitution route using readily available chloroacetamide derivatives and thiadiazole thiols is preferred for laboratory and potential industrial synthesis due to operational simplicity and safer reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea. This inhibition can disrupt the metabolic pathways that rely on urease activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares structural features and properties of the target compound with analogues:
*Inferred from analogues with similar substituents.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy or benzodioxol substituents (e.g., target compound) enhance solubility and anti-inflammatory activity .
- Electron-Withdrawing Groups : Chloro or bromo substituents (e.g., 5j ) improve metabolic stability but may reduce bioavailability .
- Heterocyclic Appendages : Triazoles (e.g., 9c ) or tetrazoles (e.g., 4c ) enhance target binding through π-π stacking or metal coordination .
Biological Activity
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₂S₂ |
| Molecular Weight | 273.33 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
A study evaluating the antimicrobial activity of similar thiadiazole compounds reported that certain derivatives exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Notably, compounds derived from the 1,3,4-thiadiazole scaffold have shown cytotoxic effects against several human cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 3.29 |
| Compound B | MCF-7 (Breast Cancer) | 0.28 |
| Compound C | A549 (Lung Cancer) | 0.52 |
These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance anticancer activity .
Study on Antimicrobial Properties
In a comparative study on various thiadiazole derivatives, researchers synthesized multiple compounds and assessed their antimicrobial efficacy using the disk diffusion method. The results indicated that certain modifications at the amine group significantly influenced antimicrobial activity against Candida albicans and Staphylococcus aureus .
Study on Anticancer Effects
In another investigation focusing on anticancer properties, a series of thiadiazole derivatives were evaluated for their effects on human cancer cell lines such as HCT116 and MCF-7. The study revealed that specific compounds induced apoptosis in cancer cells without affecting normal cells significantly . This selective action is vital for developing safer therapeutic agents.
Q & A
What are the common synthetic routes for 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide?
Basic
The synthesis typically involves multi-step alkylation and heterocyclization reactions. A two-step procedure is frequently employed:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide (CS₂) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
- Step 2 : Alkylation of the thiol group using chloroacetamide derivatives. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with N-(1,3-benzodioxol-5-yl)chloroacetamide in acetone or benzene, often with triethylamine (Et₃N) as a catalyst .
Variations in alkylating reagents and solvents (e.g., acetone for room-temperature reactions or benzene for dropwise addition) can influence reaction efficiency .
How is the purity and structural integrity of this compound verified?
Basic
Purity and structural validation rely on a combination of analytical techniques:
- TLC : To monitor reaction progress and confirm purity .
- Melting Point Analysis : Provides preliminary purity assessment .
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., benzodioxole protons at δ 6.8–7.2 ppm) and carbon backbone .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] peaks) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S content .
How can reaction conditions be optimized to enhance the yield of this compound?
Advanced
Yield optimization requires systematic variation of:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while acetone balances reactivity and cost .
- Catalysts : Et₃N or K₂CO₃ enhances nucleophilicity of thiol groups during alkylation .
- Temperature : Room-temperature reactions reduce side products, but mild heating (40–50°C) can accelerate sluggish steps .
- Stoichiometry : A 1:1 molar ratio of thiol to alkylating agent minimizes byproducts .
Post-reaction purification (e.g., recrystallization from ethanol or ethanol-DMF mixtures) further improves yield .
What strategies are employed to resolve contradictory data in biological activity assays?
Advanced
Contradictions in activity (e.g., anticancer efficacy across studies) are addressed via:
- Dose-Response Curves : Establishing IC₅₀ values under standardized conditions (e.g., MTT assays at 48–72 hours) .
- Cell Line Validation : Testing across multiple lines (e.g., MCF-7 vs. HepG2) to identify tissue-specific effects .
- Structural Analog Comparison : Modifying substituents (e.g., replacing benzodioxol-5-yl with fluorophenyl) to isolate pharmacophoric groups .
- Mechanistic Studies : Enzymatic inhibition assays (e.g., carbonic anhydrase or tubulin polymerization) to confirm target engagement .
How do structural modifications influence the anticancer efficacy of this compound?
Advanced
Key structural modifications and their effects include:
- Benzodioxole Substituents : Electron-donating groups (e.g., methoxy) enhance membrane permeability, while halogens (e.g., bromo) improve DNA intercalation .
- Thiadiazole Core : Replacing sulfur with oxygen in the thiadiazole ring reduces metabolic stability but increases solubility .
- Acetamide Linker : Introducing cyclopropyl or thiophene groups alters steric hindrance, impacting binding to tubulin or kinases .
Structure-activity relationship (SAR) studies highlight that 5-amino-thiadiazole derivatives with hydrophobic substituents exhibit superior cytotoxicity (e.g., IC₅₀ < 10 μM in leukemia models) .
What computational methods are used to predict the binding affinity of this compound to target enzymes?
Advanced
Computational approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tubulin’s colchicine-binding domain). Docking scores correlate with experimental IC₅₀ values .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-enzyme complexes over 100-ns trajectories .
- QSAR Models : Machine learning (e.g., Random Forest) to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .
For example, docking studies of analogous compounds (e.g., 9c in ) revealed hydrogen bonding with Thr179 and hydrophobic interactions with Val238 in carbonic anhydrase IX, guiding rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
